molecular formula C21H12N4O4 B3010694 3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide CAS No. 887867-24-5

3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide

Cat. No.: B3010694
CAS No.: 887867-24-5
M. Wt: 384.351
InChI Key: WTMFCICSZVEJIT-UHFFFAOYSA-N
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Description

3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide is a sophisticated synthetic hybrid molecule designed for pharmaceutical and biological research. It combines a benzo[f]chromene-3-one scaffold, a close analog of the privileged coumarin (2H-chromen-2-one) structure, with a 5-pyridin-4-yl-1,3,4-oxadiazol-2-yl pharmacophore via a carboxamide linker. The coumarin nucleus is a versatile structural motif found in numerous natural products and is known to confer a wide range of biological activities . Its derivatives have been extensively investigated for their potent anticancer effects, often acting by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The 1,3,4-oxadiazole ring is a valuable bioisostere for ester and amide functional groups, enhancing metabolic stability and improving pharmacokinetic properties . This heterocycle has demonstrated a broad spectrum of biological activities, including significant antimicrobial and anticancer actions . The presence of the pyridin-4-yl group on the oxadiazole ring further adds to the molecule's potential for molecular recognition and binding to diverse biological targets. This unique architecture makes the compound a promising candidate for use in lead optimization and mechanism of action studies, particularly in the fields of oncology and infectious disease research. Researchers can leverage this compound to explore its potential as a multi-targeted agent, evaluating its efficacy against various cancer cell lines and resistant microbial pathogens. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N4O4/c26-18(23-21-25-24-19(29-21)13-7-9-22-10-8-13)16-11-15-14-4-2-1-3-12(14)5-6-17(15)28-20(16)27/h1-11H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMFCICSZVEJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=NN=C(O4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[f]chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds.

    Introduction of the oxadiazole ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the pyridine ring: The pyridine moiety can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring are known for their anticancer properties. A study demonstrated that derivatives similar to 3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide exhibited cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Antimicrobial Properties

The oxadiazole derivatives have shown promising results as antimicrobial agents. In vitro studies reported that compounds with similar structures displayed significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Compounds featuring the oxadiazole moiety have been investigated for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes these compounds potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related oxadiazole derivative in human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it triggered apoptosis via the mitochondrial pathway, evidenced by increased Bax/Bcl-2 ratios and caspase activation .

CompoundIC50 (µM)Mechanism
Oxadiazole Derivative15Apoptosis via mitochondrial pathway

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of a series of oxadiazole derivatives against Staphylococcus aureus and Candida albicans. The tested compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, highlighting its potential as a broad-spectrum antimicrobial agent .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Candida albicans32

Mechanism of Action

The mechanism of action of 3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The target compound’s benzo[f]chromene core distinguishes it from analogs such as 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones (), which feature a benzo[d]thiazol-2(3H)-one scaffold. For example, 4i () and LMM5 () utilize benzothiazolone and benzamide cores, respectively, highlighting divergent pharmacophore strategies.

Substituent Effects on the Oxadiazole Ring

The pyridin-4-yl substituent on the oxadiazole ring in the target compound contrasts with aryl groups (e.g., chlorophenyl, fluorophenyl, alkylphenyl) in analogs. –2 shows that electron-withdrawing substituents (e.g., Cl, F) lower melting points (e.g., 4i: 171–173°C) compared to alkylated analogs (4h: 196–198°C), suggesting pyridine’s electron-deficient nature may similarly reduce melting points. Pyridine’s basicity could also enhance solubility in acidic environments compared to non-polar alkyl chains .

Physical and Spectral Properties

Key spectral data for analogs (Table 1) include characteristic IR peaks for C=O (1670–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹), consistent across oxadiazole-thiazolone hybrids. The target compound’s pyridine moiety would introduce distinct ^1H-NMR signals (e.g., aromatic protons at δ 8.5–8.7 ppm) and ^13C-NMR peaks for pyridyl carbons (120–150 ppm), differentiating it from phenyl-substituted analogs .

Table 1: Physical and Spectral Data of Selected Analogs

Compound ID Core Structure Substituent (Oxadiazole) Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR)
4h () Benzo[d]thiazol-2(3H)-one 4-Pentylphenyl 81.1 196–198 IR: 1672 cm⁻¹ (C=O); NMR: δ 7.2–8.1 (ArH)
4i () Benzo[d]thiazol-2(3H)-one 3-Chlorophenyl 85.8 171–173 IR: 1668 cm⁻¹ (C=O); NMR: δ 7.5–8.3 (ArH)
9a () Benzo[d]thiazole 4-(5-Methyloxadiazolyl) 75.0 135–136 IR: 3053 cm⁻¹ (Ar-CH); NMR: δ 3.5 (CH₃)
LMM5 () Benzamide 4-Methoxyphenylmethyl N/A N/A MS: m/z 493 [M+H]⁺

Table 2: Bioactivity of Selected Analogs

Compound ID Biological Activity Key Findings Reference
4i () Antifungal Moderate inhibition of R. solani
8q () α-Glucosidase Inhibition IC₅₀ = 49.71 µM (vs. acarbose: 38.25 µM)
8g, 8h () Butyrylcholinesterase (BChE) Inhibition IC₅₀ = 31.62–33.70 µM
9a () Antitumor (Hypothesized) Structural similarity to kinase inhibitors

Biological Activity

The compound 3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide is a complex heterocyclic structure that integrates various pharmacologically relevant moieties. Its unique composition suggests potential applications in medicinal chemistry, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory therapies. This article explores the biological activities of this compound, supported by relevant data tables and research findings.

Structural Overview

The molecular structure of the compound features a benzo[f]chromene core fused with a pyridine and an oxadiazole moiety. This combination is known to enhance biological activity due to synergistic effects among the different heterocycles.

Key Structural Features:

FeatureDescription
Benzo[f]chromeneKnown for anticancer properties and fluorescence characteristics.
OxadiazoleExhibits diverse biological activities including antimicrobial and anticancer effects.
PyridineEnhances solubility and biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • The compound has shown potential against various cancer cell lines. For instance, derivatives of oxadiazole have demonstrated significant cytotoxicity with IC50 values as low as 1.143 μM against renal cancer cells .
    • A study reported that modifications to oxadiazole derivatives led to enhanced antiproliferative effects against multiple human tumor cell lines .
  • Antimicrobial Properties :
    • The presence of the oxadiazole ring is particularly significant for antimicrobial activity. Compounds containing this moiety have been reported to inhibit a variety of pathogens effectively .
  • Anti-inflammatory Effects :
    • Some studies indicate that derivatives of similar structures can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

Study 1: Anticancer Activity

A recent investigation assessed the efficacy of various oxadiazole derivatives against a panel of cancer cell lines. The results indicated that certain modifications significantly improved their anticancer potency:

CompoundCell LineIC50 (μM)
Compound 1Ovarian adenocarcinoma (OVXF 899)2.76
Compound 2Renal cancer (RXF 486)1.143
Compound 3Non-small cell lung carcinoma (LXFL 529)9.27

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of oxadiazole-containing compounds, revealing that they exhibited varying degrees of activity against bacterial pathogens:

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliSignificant
Pseudomonas aeruginosaLimited

The biological activity of this compound may be attributed to its ability to interact with specific biological macromolecules such as enzymes and receptors involved in disease processes. Preliminary studies suggest potential inhibition or modulation of these targets, leading to therapeutic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Synthesize the benzo[f]chromene-2-carboxamide core via cyclocondensation of substituted salicylaldehyde derivatives with active methylene compounds (e.g., dimedone) under acidic or basic conditions.
  • Step 2 : Functionalize the oxadiazole ring by coupling 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine to the chromene carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF.
  • Critical parameters : Solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) significantly affect cyclization efficiency and coupling yields. Ethanol may yield ~60–70% for analogous oxadiazole derivatives, while DMF improves solubility for complex intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, oxadiazole C=O at ~165–170 ppm) and assess purity.
  • X-ray crystallography : Resolve the crystal structure to verify the oxadiazole-pyridinyl linkage and chromene planarity. Mean C–C bond deviations ≤0.007 Å and R-factors ≤0.05 ensure structural accuracy .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm1 ^{-1 }, oxadiazole ring vibrations at 1250–1300 cm1 ^{-1 }) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorescence-based or colorimetric substrates.
  • Cytotoxicity profiling : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Antimicrobial activity : Screen via broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi. Oxadiazole derivatives often show moderate-to-strong activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Modify substituents : Replace the pyridin-4-yl group with electron-withdrawing (e.g., Cl, CF3_3) or donating (e.g., OMe) groups to alter electronic effects.
  • Scaffold hybridization : Fuse the oxadiazole with thiazolidinone or triazole moieties to enhance target binding. For example, substituting the oxadiazole sulfur in analogs improved antimicrobial potency by 2–3-fold .
  • Molecular docking : Simulate binding to ATP-binding pockets (e.g., EGFR PDB: 1M17) to prioritize synthetic targets.

Q. How should researchers resolve contradictions in biological data across different assay models?

  • Methodology :

  • Cross-validate assays : Compare results from enzymatic (cell-free) vs. cell-based assays to differentiate direct target inhibition from off-target effects.
  • Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 models) to explain discrepancies between in vitro and in vivo activity .
  • Control for assay interference : Test for compound fluorescence/quenching artifacts in high-throughput screens.

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Methodology :

  • Optimize purification : Replace flash chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up.
  • Flow chemistry : Implement continuous-flow reactors for hazardous intermediates (e.g., azide formation) to improve safety and yield .
  • Quality control : Use HPLC-MS to monitor batch-to-batch consistency (≥95% purity).

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